![molecular formula C9H16N2O2 B2582432 rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile CAS No. 1556097-94-9](/img/structure/B2582432.png)
rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile
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Overview
Description
Rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile, commonly known as racemic JNJ-40411813, is a chemical compound that has been gaining attention in the scientific community due to its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of racemic JNJ-40411813 is not fully understood. However, it has been suggested that it may act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It may also modulate the activity of the norepinephrine system. These actions may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Racemic JNJ-40411813 has been shown to have various biochemical and physiological effects. It has been reported to increase dopamine and serotonin levels in certain brain regions, which may contribute to its potential antidepressant and antipsychotic effects. It has also been shown to increase norepinephrine levels in the prefrontal cortex, which may contribute to its potential cognitive enhancing effects.
Advantages and Limitations for Lab Experiments
One advantage of racemic JNJ-40411813 for lab experiments is its potential pharmacological properties, which may make it a useful tool for investigating various neuropsychiatric disorders. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on racemic JNJ-40411813. One direction is to further investigate its potential therapeutic effects in various neuropsychiatric disorders. Another direction is to elucidate its exact mechanism of action, which may lead to the development of more selective and effective compounds. Additionally, investigations into its potential cognitive enhancing effects may have implications for the treatment of cognitive deficits associated with various neuropsychiatric disorders.
Synthesis Methods
The synthesis of racemic JNJ-40411813 involves the reaction of 3-isopropylmorpholine with formaldehyde and hydrogen cyanide. The resulting compound is then subjected to a resolution process to obtain the racemic mixture. This synthesis method has been reported in a patent by Janssen Pharmaceutica.
Scientific Research Applications
Racemic JNJ-40411813 has been shown to have potential pharmacological properties, particularly in the field of neuroscience. It has been reported to exhibit activity on various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. This has led to investigations into its potential use in the treatment of various neuropsychiatric disorders, including depression and schizophrenia.
properties
IUPAC Name |
(5R)-3-(hydroxymethyl)-5-propan-2-ylmorpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-7(2)8-3-13-6-9(4-10,5-12)11-8/h7-8,11-12H,3,5-6H2,1-2H3/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFBBXCLEOLHMF-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCC(N1)(CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COCC(N1)(CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile |
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